Fmoc-2-amino-5-bromobenzoic acid
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Overview
Description
Fmoc-2-amino-5-bromobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the bromine atom in the benzoic acid moiety adds to its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-amino-5-bromobenzoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is achieved by reacting the amine with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Bromination: The benzoic acid derivative is then brominated using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Coupling Reaction: The final step involves coupling the Fmoc-protected amine with the brominated benzoic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the fluorenylmethoxycarbonyl group.
Hydrolysis: The Fmoc group can be removed through hydrolysis under basic conditions, typically using piperidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Piperidine in dimethylformamide (DMF) or methanol.
Major Products
Substitution Products: Various substituted benzoic acid derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the fluorenylmethoxycarbonyl group.
Hydrolysis Products: Free amines and fluorenylmethanol.
Scientific Research Applications
Fmoc-2-amino-5-bromobenzoic acid has several applications in scientific research:
Peptide Synthesis: Used as a protecting group for amino acids in solid-phase peptide synthesis.
Medicinal Chemistry: Employed in the synthesis of peptide-based drugs and bioactive compounds.
Bioconjugation: Utilized in the preparation of bioconjugates for targeted drug delivery and imaging.
Material Science: Involved in the synthesis of functionalized materials for nanotechnology and polymer science.
Mechanism of Action
The mechanism of action of Fmoc-2-amino-5-bromobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides. The bromine atom can also participate in various chemical reactions, enhancing the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- **2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3’-chloro-[1,1’-biphenyl]-4-yl)propanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid
- **®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid
Uniqueness
The uniqueness of Fmoc-2-amino-5-bromobenzoic acid lies in its combination of the Fmoc protecting group and the bromine atom. This combination allows for selective protection and reactivity, making it highly valuable in complex synthetic processes, particularly in peptide synthesis and medicinal chemistry.
Properties
IUPAC Name |
5-bromo-2-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO4/c23-13-9-10-20(18(11-13)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPIQOAAQHUHOB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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